(E)-N-(4-(((1-benzyl-2,2-dioxido-4-oxo-1H-benzo[c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule and the types of bonds present.Physical and Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, and reactivity would be determined experimentally. These properties would be influenced by the functional groups present in the molecule .Scientific Research Applications
Synthesis and Antitumor Activity
The compound is related to the synthesis of new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings, which have been evaluated for potential antitumor activity. Among these compounds, specific derivatives showed considerable anticancer activity against some cancer cell lines, indicating the relevance of the core structure in the development of new anticancer agents (Yurttaş, Tay, & Demirayak, 2015).
Antimalarial and COVID-19 Drug Applications
Investigations into N-(phenylsulfonyl)acetamide derivatives have explored their antimalarial activity and potential applications as COVID-19 drugs. These studies involve computational calculations and molecular docking studies to evaluate the compounds' effectiveness against malaria and their theoretical efficacy against SARS-CoV-2, demonstrating the compound's versatility in drug development (Fahim & Ismael, 2021).
Antibacterial Activities
Derivatives of this compound have been synthesized and tested for their antibacterial activity against various bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. These studies highlight the compound's potential in developing new antibacterial agents, especially in addressing antibiotic resistance (Juddhawala, Parekh, & Rawal, 2011).
Heterocyclic Syntheses
Research has also focused on the use of thioureido-acetamides as starting materials for heterocyclic syntheses through one-pot cascade reactions. This demonstrates the compound's role in efficient synthetic pathways leading to various heterocycles with potential pharmaceutical applications, showcasing the chemical's importance in material science and drug development (Schmeyers & Kaupp, 2002).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-[[(E)-(1-benzyl-2,2,4-trioxo-2λ6,1-benzothiazin-3-ylidene)methyl]amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S/c1-17(28)26-20-13-11-19(12-14-20)25-15-23-24(29)21-9-5-6-10-22(21)27(32(23,30)31)16-18-7-3-2-4-8-18/h2-15,25H,16H2,1H3,(H,26,28)/b23-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFNNWUYWOBINB-HZHRSRAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N/C=C/2\C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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